- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

Cas no 91547-59-0 (1,4-Anhydro-2-deoxy-D-erythro-pentitol)

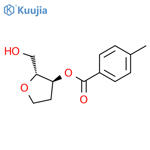

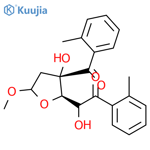

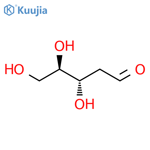

91547-59-0 structure

Nom du produit:1,4-Anhydro-2-deoxy-D-erythro-pentitol

1,4-Anhydro-2-deoxy-D-erythro-pentitol Propriétés chimiques et physiques

Nom et identifiant

-

- D-erythro-Pentitol,1,4-anhydro-2-deoxy-

- 1,2-DIDEOXY-D-RIBOSE

- (2R,3S)-2-(Hydroxymethyl)tetrahydrofuran-3-ol

- 1,4-Anhydro-2-deoxy-D-erythro-pentitol

- 1,4-Anhydro-2-deoxy-D-erythro-pentitol (ACI)

- 1,4-Anhydro-2-deoxy-D-ribitol

- W-204062

- 91121-19-6

- MFCD01630918

- 91547-59-0

- 1,2-DIDEOXY-D-RIBOFURANOSE

- CS-0089202

- (2R,3S)-2-(hydroxymethyl)oxolan-3-ol

- DB-374651

- 1,4-Anhydro-2-deoxypentitol

- 1,2-Dideoxyribose

- SCHEMBL100461

- 1,2-Drf

- D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, (Z,E,E,E,E)-

- NSMOSDAEGJTOIQ-CRCLSJGQSA-N

- 1,2-Dideoxyribofuranose

- AKOS006276775

- 2-Furanmethanol, tetrahydro-3-hydroxy-, trans-

- (2R,3S)-2-Hydroxymethyl-tetrahydro-furan-3-ol

- 1,2-Dideoxy-beta-D-ribofuranose

- DTXSID20919665

- trans-Tetrahydro-3-hydroxy-2-furanmethanol

- E71898

- WS-03145

-

- Piscine à noyau: 1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1

- La clé Inchi: NSMOSDAEGJTOIQ-CRCLSJGQSA-N

- Sourire: C([C@H]1OCC[C@@H]1O)O

Propriétés calculées

- Qualité précise: 118.063

- Masse isotopique unique: 118.063

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 8

- Nombre de liaisons rotatives: 1

- Complexité: 74.1

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 2

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: -0.5

- Surface topologique des pôles: 49.7A^2

Propriétés expérimentales

- Dense: 1.239±0.06 g/cm3 (20 ºC 760 Torr),

- Point d'ébullition: 105-105 ºC (0.02 Torr)

- Point d'éclair: 120.2±20.4 ºC,

- Indice de réfraction: 1.496

- Solubilité: Soluble (267 G / l) (25 ºC),

- Le PSA: 49.69000

- Le LogP: -0.87150

1,4-Anhydro-2-deoxy-D-erythro-pentitol PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-282248-50 mg |

1,2-Dideoxy-D-ribofuranose, |

91547-59-0 | 50mg |

¥2,377.00 | 2023-07-10 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-1g |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 95% | 1g |

¥4,320.00 | 2022-10-10 | |

| ChemScence | CS-0089202-1g |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 97.25% | 1g |

$823.0 | 2022-04-26 | |

| TRC | A637748-100mg |

1,4-Anhydro-2-deoxy-D-erythro-pentitol |

91547-59-0 | 100mg |

$ 689.00 | 2023-04-19 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-282248A-100 mg |

1,2-Dideoxy-D-ribofuranose, |

91547-59-0 | 100MG |

¥3,964.00 | 2023-07-10 | ||

| Chemenu | CM410785-100mg |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 95%+ | 100mg |

$230 | 2024-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-100mg |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 95% | 100mg |

¥1,350.00 | 2022-10-10 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D954186-250mg |

1,2-Dideoxy-D-ribofuranose |

91547-59-0 | 95% | 250mg |

¥2,160.00 | 2022-10-10 | |

| 1PlusChem | 1P0069N6-10g |

1,2-DIDEOXY-D-RIBOFURANOSE |

91547-59-0 | 98% | 10g |

$3937.00 | 2025-02-21 | |

| A2B Chem LLC | AC91634-250mg |

1,2-DIDEOXY-D-RIBOFURANOSE |

91547-59-0 | 95% | 250mg |

$227.00 | 2024-07-18 |

1,4-Anhydro-2-deoxy-D-erythro-pentitol Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux

Référence

- An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesis, Organic & Biomolecular Chemistry, 2011, 9(17), 5960-5966

Méthode de production 3

Conditions de réaction

1.1 Catalysts: Triacylglycerol lipase Solvents: 1,4-Dioxane , Water ; 2 h, 50 °C

2.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux

2.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 2 h, reflux

Référence

- An expedient biocatalytic procedure for abasic site precursors useful in oligonucleotide synthesis, Organic & Biomolecular Chemistry, 2011, 9(17), 5960-5966

Méthode de production 4

Conditions de réaction

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran

Référence

- Synthesis and conformational studies of a number of saturated bicyclic six-membered ring phosphites, Phosphorus and Sulfur and the Related Elements, 1987, 31(3-4), 255-65

Méthode de production 5

Conditions de réaction

1.1 Reagents: Ammonium sulfate ; 1.5 h, reflux

2.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

2.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

Référence

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

Méthode de production 6

Conditions de réaction

1.1 Reagents: Boron trifluoride etherate , Triethylsilane

1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether

1.2 Reagents: Lithium aluminum hydride Solvents: Diethyl ether

Référence

- Stereoselective synthesis of hydroxy-substituted tetrahydrofurans, Tetrahedron Letters, 1988, 29(17), 2011-14

Méthode de production 7

Conditions de réaction

Référence

- New derivative of quaternary ammonium salts and process for the preparation of the new derivative of quaternary ammonium salts, Poland, , ,

Méthode de production 8

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

Référence

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

Méthode de production 9

Conditions de réaction

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Pyridine ; 15 h, rt

2.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux

2.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

2.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux

2.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

2.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

Référence

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

Méthode de production 10

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene

Référence

- Preparation of tetrahydrofuran derivatives by dehydration and cyclization, Japan, , ,

Méthode de production 11

Conditions de réaction

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

Référence

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

Méthode de production 12

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water

1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water

1.2 Reagents: 4,4′-Dimethoxytrityl chloride Solvents: Water

Référence

- Synthesis of oligonucleotides containing the abasic site model compound 1,4-anhydro-2-deoxy-D-ribitol, Nucleosides & Nucleotides, 1987, 6(4), 803-14

Méthode de production 13

Conditions de réaction

1.1 Reagents: Sodium hydroxide , Sodium borohydride Solvents: Water ; overnight, rt

1.2 Reagents: Acetic acid Solvents: Water ; pH 4

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 d, rt → 95 °C

2.2 Reagents: Pyridine ; neutralized

1.2 Reagents: Acetic acid Solvents: Water ; pH 4

2.1 Reagents: Hydrochloric acid Solvents: Water ; 5 d, rt → 95 °C

2.2 Reagents: Pyridine ; neutralized

Référence

- Conjugation of PEG and gold nanoparticles to increase the accessibility and valency of tethered RNA splicing enhancers, Chemical Science, 2013, 4(1), 257-265

Méthode de production 14

Conditions de réaction

1.1 Reagents: Hexamethyldisilazane , Ammonium sulfate ; 1.5 h, reflux

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

1.2 Reagents: Potassium carbonate Solvents: Methanol ; 2 h, rt

1.3 Reagents: Hydrogen Catalysts: Palladium Solvents: Isopropanol ; 24 h, rt

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, rt

Référence

- Practical and Reliable Synthesis of 1,2-Dideoxy-D-ribofuranose and its Application in RNAi Studies, Nucleosides, 2016, 35(2), 64-75

1,4-Anhydro-2-deoxy-D-erythro-pentitol Raw materials

- Methyl 2-Deoxy-3,5-di-O-p-toluoyl-D-erythro-pentoside

- 2-Deoxy-3,5-di-O-p-toluoyl-D-ribofuranosyl Chloride

- 5'-O-tert-Butyldiphenylsilyl-thymidine

- 1,2-Dideoxy-3,5-di-O-toluoyl-D-ribose

- D-erythro-Pentitol, 1,4-anhydro-2-deoxy-, 3-(4-methylbenzoate)

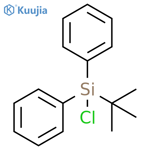

- tert-Butyldiphenylchlorosilane

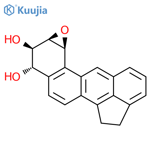

- 2-Deoxy-D-ribose

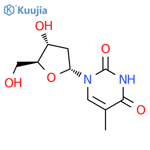

- Thymidine

- D-erythro-Pentitol,2-deoxy-

1,4-Anhydro-2-deoxy-D-erythro-pentitol Preparation Products

1,4-Anhydro-2-deoxy-D-erythro-pentitol Littérature connexe

-

Nikita A. Kuznetsov,Maxim S. Kupryushkin,Tatyana V. Abramova,Alexandra A. Kuznetsova,Anastasia D. Miroshnikova,Dmitry A. Stetsenko,Dmitrii V. Pyshnyi,Olga S. Fedorova Mol. BioSyst. 2016 12 67

-

Yosuke Taniguchi,Yuya Magata,Takayuki Osuki,Ryotaro Notomi,Lei Wang,Hidenori Okamura,Shigeki Sasaki Org. Biomol. Chem. 2020 18 2845

-

Adele Alagia,Andreia F. Jorge,Anna Avi?ó,Tania F. G. G. Cova,Ramon Crehuet,Santiago Grijalvo,Alberto A. C. C. Pais,Ramon Eritja Chem. Sci. 2018 9 2074

-

Tomá? Kubelka,Lenka Slavětínská,Václav Eigner,Michal Hocek Org. Biomol. Chem. 2013 11 4702

91547-59-0 (1,4-Anhydro-2-deoxy-D-erythro-pentitol) Produits connexes

- 31692-85-0(GLYCOFUROL)

- 652-67-5(Isosorbide)

- 62435-71-6(Ethyl tetrahydrofurfuryl ether)

- 86087-23-2((S)-Tetrahydrofuran-3-ol)

- 41107-82-8(2,5-Anhydro-D-mannitol)

- 97-99-4(Tetrahydrofurfuryl alcohol)

- 5306-85-4(Isosorbide dimethyl ether)

- 27826-73-9(2,5-Anhydro-D-glucitol)

- 453-20-3(oxolan-3-ol)

- 86087-24-3((3R)-oxolan-3-ol)

Fournisseurs recommandés

Suzhou Genelee Bio-Technology Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Hubei Cuiyuan Biotechnology Co.,Ltd

Membre gold

Fournisseur de Chine

Réactif

Zouping Mingyuan Import and Export Trading Co., Ltd

Membre gold

Fournisseur de Chine

Réactif

Synrise Material Co. Ltd.

Membre gold

Fournisseur de Chine

Lot

Hebei Ganmiao New material Technology Co., LTD

Membre gold

Fournisseur de Chine

Lot